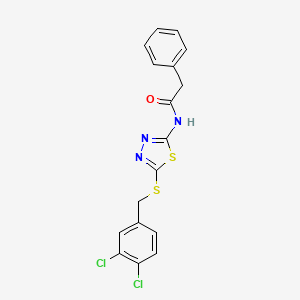

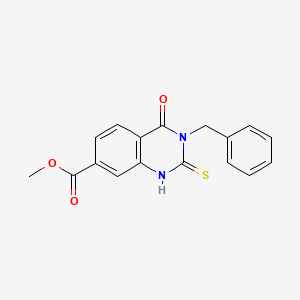

4-溴-2-(2-甲基吡啶-4-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and potential applications of similar brominated thiazole derivatives.

Synthesis Analysis

The synthesis of brominated thiazole derivatives can be achieved through various methods. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring. Similarly, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involves the preparation of thiazolidone derivatives with bromo analogues showing significant biological activity .

Molecular Structure Analysis

The molecular structure of brominated thiazoles can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), was established by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy . The crystal structure of another related compound, (E)2-(3′-Bromo-5′-chloro-salicylideneamino)-4-methylpyridine, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

Brominated thiazoles can undergo various chemical reactions, which are essential for their application in drug synthesis and material science. The bromine atom in these compounds can act as a reactive site for further transformations, such as Br/F exchange reactions, which are useful in radiopharmaceutics . The reactivity of these compounds can also lead to the formation of different regioisomers, as seen in the reaction of N-(anthracen-9-yl)-N′-ethylthiourea with bromoacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazoles, such as melting points and solubility, are crucial for their practical applications. For instance, the melting points of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives were determined, which is an important parameter for assessing the purity and stability of these compounds . The antibacterial activities of these compounds can be attributed to their chemical structure, which influences their interaction with biological targets .

科学研究应用

合成和生物活性

Rodrigues和Bhalekar(2015)合成了4-溴-2-(2-甲基吡啶-4-基)-1,3-噻唑的衍生物,通过常规方法和微波辐射评估它们的生物有效性。通过红外和核磁共振光谱确认了化合物的结构,强调了合成具有生物活性的噻唑衍生物的方法论进展(Rodrigues & Bhalekar, 2015)。

结构表征和多晶形态

Böck等人(2020)研究了相关化合物的两种多晶形式,展示了结构差异对分子间氢键模式的影响。这项研究为噻唑衍生物的结构多样性以及它们在设计具有定制性能材料方面的潜在用途提供了见解(Böck等人,2020)。

有机离子液体和催化应用

Davis和Forrester(1999)探讨了基于噻唑的有机离子液体在促进苯甲醛的苯甲酮缩合反应中的实用性,突出了噻唑衍生物在有机合成中的催化应用(Davis & Forrester, 1999)。

抗高血压α-阻滞剂

Abdel-Wahab等人(2008)进行了噻唑衍生的噻唑硫脲、三唑和席夫碱的合成和反应研究,鉴定出具有显著抗高血压α-阻滞活性的化合物。这项研究展示了噻唑衍生物在开发新的治疗剂方面的药用潜力(Abdel-Wahab et al., 2008)。

属性

IUPAC Name |

4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRXHJRTNUBEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)